AhR modulator-1

Cat. No. B056152

Key on ui cas rn:

115039-00-4

M. Wt: 285.5 g/mol

InChI Key: RPMARRQIRRJWEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05516790

Procedure details

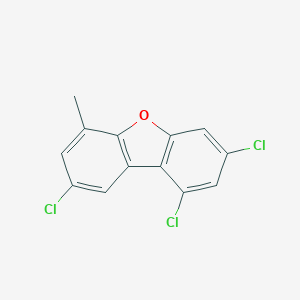

20 gms. of 2-methyl-4-chlorophenol (Aldrich Chemicals) and 5 gms. of 2,4,6-trichloroaniline (Aldrich Chemicals) were mixed and heated with stirring to 120° C. 6 mls. of isoamyl nitrate was added dropwise over a thirty minute period and the mixture was stirred for 18 hours at 120° C. The excess phenol was removed by evaporation and the residue was adsorbed on silica gel and added to the top of a silica gel column packed with petroleum spirit/diethylether (3:7). The column was eluted with 500 ml. of the above solvent, the solvent was evaporated, and the residue was dissolved in dimethyl sulfoxide. 500 mg. of anhydrous potassium carbonate was added and the mixture was stirred for two hours at 190° C. It was then adsorbed on 30-40 grams of silica gel. The solvent was evaporated and the silica gel was added to the top of a 20×5 cm silica gel column which was packed and equilibrated with petroleum spirit. 6-methyl 1,3,8-trichlorodibenzofuran was eluted from the column with 500 mls. of petroleum spirit and the residue was crystallized from anisole/methanol (1:9). 280 mgs. of the product was recovered and was 99% pure as determined by gas chromatographic analysis and a molecular weight of 284 was confirmed with a VG 12000 quadrupole mass chromatograph coupled to a Hewlett Packard 500 gas chromatograph. The 220-MHz. proton magnetic resonance spectrum (in deuterochloroform) was determined with a Varian XL200 spectrometer and gave (in CDCL3): 8.07 (H-9,d,J=1.6 Hz) 7.48, 7.33 (H-1/H-3, d,J=1.6 Hz); 7.29, 7.29ppm (H-7,m).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][C:11]1[CH:17]=[C:16](Cl)[CH:15]=[C:14]([Cl:19])[C:12]=1N.[N+]([O-])(OCCC(C)C)=O>>[CH3:1][C:2]1[C:3]2[O:9][C:16]3[CH:15]=[C:14]([Cl:19])[CH:12]=[C:11]([Cl:10])[C:17]=3[C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC(=C1)Cl)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C(=CC(=C1)Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(OCCC(C)C)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 120° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 18 hours at 120° C

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess phenol was removed by evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the top of a silica gel column

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was eluted with 500 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of the above solvent, the solvent was evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in dimethyl sulfoxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of anhydrous potassium carbonate was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for two hours at 190° C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the silica gel was added to the top of a 20×5 cm silica gel column which

|

WASH

|

Type

|

WASH

|

|

Details

|

6-methyl 1,3,8-trichlorodibenzofuran was eluted from the column with 500 mls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of petroleum spirit and the residue was crystallized from anisole/methanol (1:9)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of the product was recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave (in CDCL3)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=CC(=CC=2C3=C(OC21)C=C(C=C3Cl)Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |